2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride

Vue d'ensemble

Description

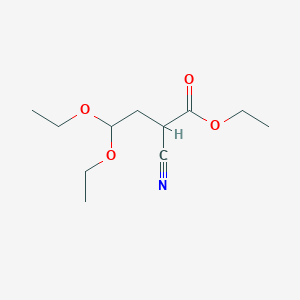

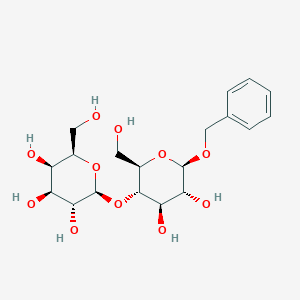

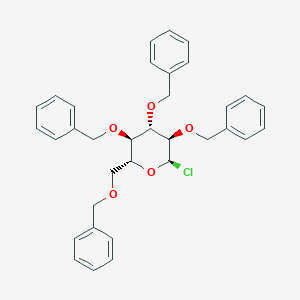

2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride is a key intermediate in carbohydrate chemistry, widely utilized for its pivotal role in the stereoselective synthesis of glycosidic bonds. Its structure allows for selective reactivity, making it a cornerstone in the synthesis of complex carbohydrates and glycoconjugates.

Synthesis Analysis

This compound is synthesized through the reaction of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl with various reagents. Koto et al. (1982) demonstrate a stereoselective one-stage α-glucosylation process using a mixture that includes this compound, leading to the efficient synthesis of disaccharide derivatives (Koto, Morishima, & Zen, 1982).

Molecular Structure Analysis

The molecular structure of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride has been elucidated through various analytical techniques, including X-ray crystallography. For instance, Strumpel et al. (1984) conducted an X-ray analysis revealing the detailed crystal structure, which provides insights into its reactivity and interaction with other molecules (Strumpel, Schmidt, Luger, & Paulsen, 1984).

Chemical Reactions and Properties

This compound is versatile in chemical reactions, forming various glycosidic linkages. Allevi et al. (1987) explored its reactivity, demonstrating its smooth reaction with silyl enol ethers and silver(I) trifluoromethanesulphonate to afford D-C-glucopyranosyl derivatives in high yields (Allevi, Anastasia, Ciuffreda, Fiecchi, & Scala, 1987).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions, influencing its application in synthesis. Lichtenthaler, Rönninger, and Kreis (1990) provide an in-depth analysis of the rotamers in the crystal and their correlation with conformation and anomeric stabilization, highlighting the compound's complex physical characteristics (Lichtenthaler, Rönninger, & Kreis, 1990).

Chemical Properties Analysis

Its chemical properties, including reactivity towards nucleophiles and electrophiles, as well as its role in stereoselective glycosylation reactions, are fundamental for synthetic applications. Yamanoi, Fujioka, and Inazu (1994) discuss the reactions of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl dimethylphosphinothioate with phenolic compounds, showcasing the compound's utility in forming aryl α-D-glucopyranosides (Yamanoi, Fujioka, & Inazu, 1994).

Applications De Recherche Scientifique

X-ray Analysis and Glycosylation Mechanisms

Studies have provided detailed insights into the crystal structures and glycosylation mechanisms involving similar compounds. For instance, the X-ray analysis of peracetylated alpha-D-glucopyranosyl fluoride, related to the tetra-O-acetyl version of our compound of interest, has contributed to understanding the structural basis of glycosyl halide reactivity and the anomeric effect, which is fundamental in glycosylation reactions (Dedola, Hughes, & Field, 2010). This understanding aids in the synthesis of complex carbohydrates and glycoconjugates.

Enzyme-Catalyzed Reactions

The compound has been used in studies exploring enzyme-catalyzed reactions, demonstrating its utility in synthesizing novel glycosylated molecules. For example, the synthesis and enzymatic hydrolysis of radical-masked glycosylated spin-label reagents using a similar benzyl-protected glucopyranoside show the potential for creating spin labels for probing biological systems (Sato et al., 2004).

Glycosyl Donor in Organic Synthesis

The use of glycosyl donors derived from 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride in organic synthesis is pivotal for constructing glycosidic bonds. Research on N-Aryl-O-glycosyl haloacetimidates as glycosyl donors emphasizes the importance of such compounds in synthesizing glycosides with controlled anomeric configurations, which is crucial in the synthesis of biologically active glycoconjugates (Huchel, Tiwari, & Schmidt, 2010).

Synthesis of Carbohydrate Conjugates

The synthesis of ferrocenyl carbohydrate conjugates using benzyl-protected glucopyranosides demonstrates the compound's utility in material science and bioconjugate chemistry. These conjugates, featuring 2,3,4,6-tetra-O-benzyl-D-glucopyranose, have been investigated for their cytotoxic and antimalarial activities, showcasing the potential of carbohydrate-conjugated molecules in therapeutic applications (Ferreira et al., 2006).

O-Glycosylation Studies

Research on O-Glycosylation of 4-(Substituted benzyl)-1,2-dihydro-3H-pyrazol-3-one derivatives with 2,3,4,6-Tetra-O-acyl-α-D-glucopyranosyl bromide showcases the compound's role in synthesizing glycosylated derivatives with potential biological activity. This highlights the compound's significance in the development of new glycoconjugates (Kobayashi et al., 2016).

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6R)-2-chloro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35ClO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQHHGZMQLZGQM-RUOAZZEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

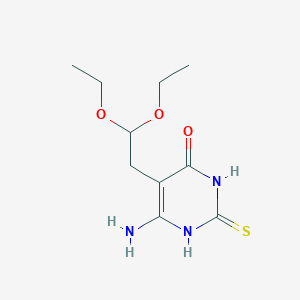

![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)